6-Azauracil
Overview
Description
6-Azauracil (6-AU) is a pyrimidine analog of uracil. It is an inhibitor of enzymes involved in purine and pyrimidine biosynthesis, leading to alterations in nucleotide pool levels in vivo . The depletion of nucleotide levels by 6-AU can diminish transcription elongation .
Synthesis Analysis
The synthesis of new poly heterocyclic nitrogen systems containing 1,2,4-triazine moiety such as pyrazolines, pyrazolones, phthalazinone, and 1,2,4-triazinone have been deduced from hydrazinolysis of 3,5-dichloro-6,1-dihydro-1,2,4-triazine, which is produced from the interaction between 6-azauracil with POCl3/PCl5 .
Molecular Structure Analysis
The molecular formula of 6-Azauracil is C3H3N3O2, and its molecular weight is 113.1 . The photophysical properties of 6-Azauracil were studied using ab initio quantum chemical methods .
Chemical Reactions Analysis
An aza-Paterno−Buchi (aPB) reaction of lipids with 6-Azauracil was proposed for the determination of carbon−carbon double bonds in fatty acyl chains .
Physical And Chemical Properties Analysis
6-Azauracil is a white to light yellow fine crystalline powder . It is soluble in 1 M NH4OH (50 mg/ml), with heat as needed, yielding a clear to slightly hazy, colorless to faint yellow solution . Its melting point is 274-275 °C .
Scientific Research Applications
Chemotherapy and Viral Inhibition
6-Azauracil and its derivatives have been notably utilized in chemotherapy for cancer. These compounds inhibit various viruses, showcasing their broad-spectrum potential in medical applications. For instance, 6-azauracil has been employed as a chemotherapeutic agent for conditions like psoriasis, polyarthritis, and polycythemia vera. The placement of substituents at specific positions on the 6-azauracil molecule has been found to enhance its potency due to changes in pharmacokinetics and binding properties (Gulipalli et al., 1997).
Inhibition of Microbial Growth
Research has demonstrated the efficacy of 6-azauracil in preventing the reproduction of Trypanosoma equiperdum in mice, indicating its potential in controlling certain microbial infections. This effect is attributed to growth suppression without direct trypanocidal activity, highlighting a unique mechanism of action (Jaffe, 1961).
Tumor Induction and Reversal
In the field of oncology, 6-azauracil has been found to induce tumors at an early stage in certain plant hybrids, suggesting its role in studying tumorigenesis. Interestingly, this induction can be reversed by treatments with uracil and actinomycin D, offering insights into the complex interactions of these compounds in cellular processes (Buiatti, 1968).
Neurological Research
6-Azauracil has been associated with significant electroencephalographic and neurological changes in humans, particularly in the context of its experimental use as an anti-tumor agent. These changes, which include lethargy and sensory and motor abnormalities, have been crucial in understanding the drug's impact on the central nervous system (Wells et al., 1957).
Enzyme Inhibition
The compound has been identified as a noncompetitive inhibitor of certain enzymes, like gamma-aminobutyric acid (GABA)-transaminase in rodent and human brain extracts. This highlights its potential in neurological research and the study of neurotransmitter metabolism (Krooth et al., 1979).
Antimicrobial Properties
6-Azauracil non-nucleosides have shown marked inhibitory activity against various Gram-positive bacteria and the pathogenic fungus Candida albicans. This suggests its potential application in developing new antimicrobial agents (El‐Brollosy, 2008).
Genetic Studies
6-Azauracil has been used in genetic assays, particularly in studying transcription elongation in yeast. Its ability to deplete intracellular nucleotide pools makes it a valuable tool in this area of research (Reines, 2003).
Morphogenetic Research
Studies have shown that 6-azauracil can induce morphogenetic effects in certain strains of Drosophila melanogaster, indicating its utility in developmental biology research (Rizki & Rizki, 1965).
Safety And Hazards
Future Directions
6-Azauracil has been widely used in investigations on modulation of transcription, especially in yeast models . Recent studies have shown that 6-Azauracil induces autophagy-mediated cell death in various human cancer cells, contributing to its antitumor effect . This opens up new avenues for the use of 6-Azauracil in cancer treatment.
properties
IUPAC Name |
2H-1,2,4-triazine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYSWLZOPCOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060042 | |
Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azauracil | |
CAS RN |
461-89-2 | |
Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azauracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Azauracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-triazine-3,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-AZAURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14TWN70LR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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